molecular formula C21H25NO4 B558043 Boc-Tyr(Bzl)-aldehyde CAS No. 82689-15-4

Boc-Tyr(Bzl)-aldehyde

Cat. No.: B558043
CAS No.: 82689-15-4
M. Wt: 355.4 g/mol
InChI Key: SLSOSKGFUOFMCP-SFHVURJKSA-N
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Description

Boc-Tyr(Bzl)-aldehyde, also known as N-tert-butoxycarbonyl-O-benzyl-L-tyrosine aldehyde, is a derivative of the amino acid tyrosine. This compound is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The tert-butoxycarbonyl (Boc) group protects the amino group, while the benzyl (Bzl) group protects the hydroxyl group on the tyrosine residue.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Tyr(Bzl)-aldehyde typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc group, followed by the protection of the hydroxyl group with the Bzl group. The aldehyde group is then introduced through oxidation reactions. Common reagents used in these steps include tert-butyl dicarbonate (Boc2O) for Boc protection and benzyl bromide for Bzl protection .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Boc-Tyr(Bzl)-aldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Boc-Tyr(Bzl)-carboxylic acid.

    Reduction: Boc-Tyr(Bzl)-alcohol.

    Deprotection: L-tyrosine.

Scientific Research Applications

Boc-Tyr(Bzl)-aldehyde is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of Boc-Tyr(Bzl)-aldehyde primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc and Bzl groups protect the reactive sites on the tyrosine residue, allowing for selective reactions to occur at other sites. This protection is crucial for the stepwise assembly of peptides, ensuring that the desired sequence is obtained without unwanted side reactions .

Comparison with Similar Compounds

Boc-Tyr(Bzl)-aldehyde can be compared with other protected tyrosine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of protective groups, which provide stability and selectivity during peptide synthesis. The Boc group is easily removed under mild acidic conditions, while the Bzl group can be removed via hydrogenation, making it versatile for various synthetic applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO4/c1-21(2,3)26-20(24)22-18(14-23)13-16-9-11-19(12-10-16)25-15-17-7-5-4-6-8-17/h4-12,14,18H,13,15H2,1-3H3,(H,22,24)/t18-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLSOSKGFUOFMCP-SFHVURJKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCC2=CC=CC=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

LiAlH4 (916 mg, 24.1 mmol) was added cautiously and portionwise during 15 min to a stirred solution of (RS)-[2-(4-Benzyloxy-phenyl)-1-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester (10.00 g, 24.1 mmol) in THF (150 mL) at 0° C. under an atmosphere of argon. The ice-bath was removed and the mixture was stirred for 1 hr, then poured onto a mixture of ice and KHSO4 (1 M aq.). When the ice had melted the product was extracted into EtOAc. The combined extracts were washed with brine then dried (Na2SO4) and evaporated to give (RS)-[1-(4-Benzyloxy-benzyl)-2-oxo-ethyl]-carbamic acid tert-butyl ester (8.51 g, 99%), mp 100.3-101.7° C. 1H NMR (CDCl3) δ 1.44 (s, 9H), 3.07 (d, J=6.7 Hz, 2H), 4.40 (br s, 1H), 5.05 (s, 2H), 6.92 (d, J=8.6 Hz, 2H), 7.09 (d, J=8.7 Hz, 2H), 7.33-7.45 (m, 5H), 9.63 (s, 1H). 13C NMR (CDCl3) δ 199.6, 156.4, 144.4, 136.8, 130.4, 128.6, 128.5, 128.0, 127.9, 127.5, 115.1, 80.9, 70.0, 46.0, 34.6, 28.3.
Quantity
916 mg
Type
reactant
Reaction Step One
Name
(RS)-[2-(4-Benzyloxy-phenyl)-1-(methoxy-methyl-carbamoyl)-ethyl]-carbamic acid tert-butyl ester
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

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